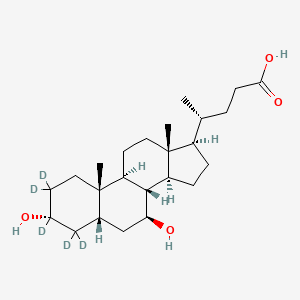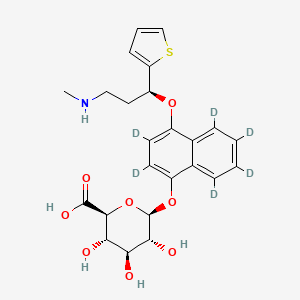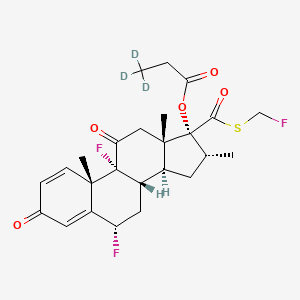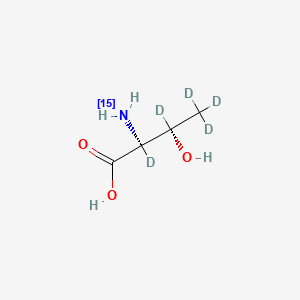
Pde5-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pde5-IN-3 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells lining blood vessels . This action facilitates smooth muscle relaxation and vasodilation, making this compound and similar compounds valuable in the treatment of various conditions such as erectile dysfunction and pulmonary hypertension .
准备方法
The synthesis of Pde5-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of icariin analogs, which are modified through medicinal chemistry to enhance their potency and specificity . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
Pde5-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives . Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound . Substitution reactions can occur with nucleophiles such as halides or amines, leading to the formation of substituted derivatives .
科学研究应用
Pde5-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure-activity relationship of phosphodiesterase inhibitors . In biology, it is used to investigate the role of cyclic guanosine monophosphate in cellular signaling pathways . In medicine, this compound is explored for its potential therapeutic effects in conditions such as erectile dysfunction, pulmonary hypertension, and even acute ischemic stroke . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting phosphodiesterase enzymes .
作用机制
The mechanism of action of Pde5-IN-3 involves the inhibition of phosphodiesterase type 5, which leads to an increase in cyclic guanosine monophosphate levels in smooth muscle cells . This increase in cyclic guanosine monophosphate promotes smooth muscle relaxation and vasodilation by enhancing nitric oxide availability . The molecular targets of this compound include the phosphodiesterase type 5 enzyme and the cyclic guanosine monophosphate signaling pathway . This pathway is crucial for regulating vascular tone and blood flow in various tissues .
相似化合物的比较
Pde5-IN-3 is similar to other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, vardenafil, and avanafil . These compounds share a common mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties . For example, sildenafil and vardenafil have similar structures and act as competitive inhibitors of phosphodiesterase type 5, while tadalafil has a longer duration of action . The uniqueness of this compound lies in its specific structural modifications that enhance its potency and selectivity compared to other inhibitors .
Conclusion
This compound is a valuable compound with diverse applications in scientific research and medicine. Its ability to inhibit phosphodiesterase type 5 and modulate cyclic guanosine monophosphate signaling makes it a promising candidate for the treatment of various conditions. The synthesis, chemical reactions, and mechanism of action of this compound provide insights into its potential therapeutic benefits and pave the way for further research and development.
属性
分子式 |
C21H14BrN5O2 |
|---|---|
分子量 |
448.3 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-6-(2-methoxyquinolin-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H14BrN5O2/c1-29-21-15(10-12-4-2-3-5-17(12)24-21)18-25-19-16(20(28)26-18)11-23-27(19)14-8-6-13(22)7-9-14/h2-11H,1H3,(H,25,26,28) |
InChI 键 |
VEWWTIYTUWYUOJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NC4=C(C=NN4C5=CC=C(C=C5)Br)C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)











